molecular formula C30H32F6N4O2 B3166387 Monohydroxy Netupitant CAS No. 910808-12-7

Monohydroxy Netupitant

Cat. No. B3166387
Key on ui cas rn: 910808-12-7
M. Wt: 594.6 g/mol
InChI Key: CUGOZHKFGSQBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211579B2

Procedure details

To a mixture of 15 mg (0.41 mmol) sodium borohydride in 2 ml methanol were added at 0° C. 200 mg (0.338 mmol) 2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide. After stirring at 0° C. for 1 h 1 ml brine was added at 0° C. The mixture was stirred for 30 min. Methanol was distilled off and the residue was diluted with 20 ml ethyl acetate and washed with 20 ml brine. The organic layer was dried over sodium sulfate, concentrated and purified by flash chromatography to give 137 mg (68%) of the title compound as a light brown solid.
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
brine
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]([F:44])([F:43])[C:5]1[CH:6]=[C:7]([C:15]([CH3:42])([CH3:41])[C:16]([N:18]([C:20]2[CH:21]=[N:22][C:23]([N:34]3[CH2:39][CH2:38][N:37]([CH3:40])[CH2:36][CH2:35]3)=[CH:24][C:25]=2[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH:32]=[O:33])[CH3:19])=[O:17])[CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1>CO.[Cl-].[Na+].O>[F:44][C:4]([F:3])([F:43])[C:5]1[CH:6]=[C:7]([C:15]([CH3:42])([CH3:41])[C:16]([N:18]([C:20]2[CH:21]=[N:22][C:23]([N:34]3[CH2:35][CH2:36][N:37]([CH3:40])[CH2:38][CH2:39]3)=[CH:24][C:25]=2[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH2:32][OH:33])[CH3:19])=[O:17])[CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
15 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide
Quantity
200 mg
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C)C=1C=NC(=CC1C1=C(C=CC=C1)C=O)N1CCN(CC1)C)(C)C)(F)F
Step Three
Name
brine
Quantity
1 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at 0° C
ADDITION
Type
ADDITION
Details
was added at 0° C
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off
ADDITION
Type
ADDITION
Details
the residue was diluted with 20 ml ethyl acetate
WASH
Type
WASH
Details
washed with 20 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C)C=1C=NC(=CC1C1=C(C=CC=C1)CO)N1CCN(CC1)C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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